N-[3-(4-methylpiperazin-1-yl)propyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide
Description
N-[3-(4-Methylpiperazin-1-yl)propyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide is a synthetic small molecule characterized by three key structural motifs:
- 1,2,4-Oxadiazole ring: Known for metabolic stability and hydrogen-bonding capacity, often used in medicinal chemistry to enhance bioavailability .
- 4-(Trifluoromethyl)phenyl group: A lipophilic substituent that improves membrane permeability and target binding via hydrophobic interactions.
- 4-Methylpiperazinylpropyl chain: A flexible alkyl-linked piperazine moiety, frequently associated with CNS activity and kinase modulation due to its basic nitrogen .
Properties
Molecular Formula |
C18H22F3N5O2 |
|---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
N-[3-(4-methylpiperazin-1-yl)propyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C18H22F3N5O2/c1-25-9-11-26(12-10-25)8-2-7-22-16(27)17-23-15(24-28-17)13-3-5-14(6-4-13)18(19,20)21/h3-6H,2,7-12H2,1H3,(H,22,27) |
InChI Key |
OSTIRQAQZJDJEE-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CCCNC(=O)C2=NC(=NO2)C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-methylpiperazin-1-yl)propyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the piperazine ring: The piperazine moiety can be introduced via nucleophilic substitution reactions using appropriate alkyl halides or sulfonates.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to enhance yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-methylpiperazin-1-yl)propyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[3-(4-methylpiperazin-1-yl)propyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-(4-methylpiperazin-1-yl)propyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs with 1,2,4-Oxadiazole and Piperazine Moieties
Key Insight : The 1,2,4-oxadiazole ring is conserved across analogs, but substituents dramatically alter target specificity. The trifluoromethyl group in the target compound may enhance binding to hydrophobic kinase pockets compared to methoxy or phenyl groups .
Piperazine-Propyl Carboxamides with Varied Heterocycles
Key Insight : The piperazine-propyl chain is a common feature in CNS-active and kinase-targeting compounds. Replacing oxadiazole with indazole (D2AAK3) shifts activity toward antipsychotic targets, whereas imidazopyridazine (CT-721) enhances kinase affinity .
Kinase Inhibitors with Trifluoromethyl and Piperazine Groups
Key Insight : The trifluoromethylphenyl group and piperazine/imidazole moieties are critical for kinase binding. The target compound’s oxadiazole may mimic ATP-binding motifs in kinases, similar to Ponatinib’s pyridazine core .
Research Findings and Implications
- Metabolic Stability : The 1,2,4-oxadiazole ring in the target compound may confer superior metabolic stability compared to pyrazoline or imidazole analogs (e.g., ’s pyrazolines) .
- Polypharmacology Potential: Piperazine-propyl chains enable multi-target engagement (e.g., D2AAK3’s dual dopamine/serotonin activity), suggesting the target compound could modulate both kinases and CNS receptors .
- For example, trifluoromethylphenyl appears in both kinase inhibitors () and antipsychotics (), emphasizing the role of secondary substituents in target selection.
Biological Activity
N-[3-(4-methylpiperazin-1-yl)propyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide is a synthetic compound with potential therapeutic applications, particularly in the fields of oncology and neurology. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C23H26F3N5O
- Molecular Weight : 445.481 g/mol
- CAS Number : 62552-70-9
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cell signaling pathways. Specifically, it may act as an inhibitor of certain kinases and modulate G-protein coupled receptors (GPCRs), which play crucial roles in cellular communication and inflammation responses.
Anticancer Activity
Recent studies have highlighted the anticancer properties of similar oxadiazole derivatives. For instance:
- Cell Line Studies : Compounds with structural similarities have shown significant cytotoxicity against various cancer cell lines such as MCF7 (breast cancer), A549 (lung cancer), and NCI-H460 (non-small cell lung cancer). For example, derivatives exhibited IC50 values ranging from 0.01 µM to 49.85 µM across different studies .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 0.01 |
| Compound B | A549 | 26 |
| Compound C | NCI-H460 | 0.39 |
Anti-inflammatory Activity
The anti-inflammatory potential of oxadiazole derivatives has also been documented. The compound may inhibit pro-inflammatory cytokines and reduce inflammation in models of acute and chronic inflammatory diseases .
Neuropharmacological Effects
Given its piperazine moiety, the compound might exhibit neuropharmacological effects similar to other piperazine derivatives like trifluoperazine, which is known for its antipsychotic properties. This suggests potential applications in treating neurological disorders .
Case Studies
- Study on Anticancer Efficacy : A study evaluated a series of oxadiazole derivatives against MCF7 and A549 cell lines. Results indicated that modifications in the piperazine side chain significantly enhanced cytotoxicity, suggesting that structural optimization can lead to more potent anticancer agents .
- Inflammation Model Study : In a model of carrageenan-induced paw edema in rats, a related oxadiazole derivative demonstrated a significant reduction in edema compared to controls, indicating strong anti-inflammatory activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
